4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves the condensation of 4-methylbenzaldehyde with 4-aminophenyl 3,5-dinitrobenzoate in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The nitro groups can also participate in redox reactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-((E)-[(4-Methylphenyl)imino]methyl)phenyl 2-chlorobenzoate
- 4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness
4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to its specific structural features, such as the presence of both imine and nitro groups
Properties
Molecular Formula |
C21H15N3O6 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N3O6/c1-14-2-6-17(7-3-14)22-13-15-4-8-20(9-5-15)30-21(25)16-10-18(23(26)27)12-19(11-16)24(28)29/h2-13H,1H3 |
InChI Key |
BUZFTGYLEIMQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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